molecular formula C20H24ClN5O2 B2895246 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide CAS No. 922027-55-2

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide

Cat. No.: B2895246
CAS No.: 922027-55-2
M. Wt: 401.9
InChI Key: UIJLJYNHOQWZMB-UHFFFAOYSA-N
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Description

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the serine/threonine protein kinase B (PKB) , also known as Akt . PKB/Akt plays a crucial role in intracellular signaling pathways, promoting both cell proliferation and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB/Akt . It binds to the ATP-binding site of PKB/Akt, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition disrupts the downstream signaling of PKB/Akt, leading to changes in cellular processes such as cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB/Akt-mTOR signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the activation of PI3K . Activated PI3K produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB/Akt . The inhibition of PKB/Akt by the compound disrupts this pathway, affecting downstream processes such as cell proliferation, protein translation, and cell cycle progression .

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB/Akt

Result of Action

The inhibition of PKB/Akt by the compound leads to a disruption in the PI3K-PKB/Akt-mTOR signaling pathway . This disruption can result in decreased cell proliferation and survival, as PKB/Akt promotes these processes when activated . Therefore, the compound’s action could potentially have anti-cancer effects, as unregulated signaling in this pathway is a common molecular pathology in many human cancers .

Properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-20(2,3)10-17(27)22-8-9-26-18-16(11-24-26)19(28)25(13-23-18)12-14-4-6-15(21)7-5-14/h4-7,11,13H,8-10,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJLJYNHOQWZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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